tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate
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Overview
Description
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate is a complex organic compound that features a tert-butyl group, a benzyloxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with benzyloxy and dimethyl groups.
Formation of Carbamate: The carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate and an appropriate amine under controlled conditions.
Final Assembly: The final product is obtained by coupling the intermediate with 2-hydroxyethylamine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactors for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid .
Scientific Research Applications
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can facilitate binding to specific sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-ethanolamine: Similar in structure but lacks the benzyloxy and pyridine groups.
Tert-butyl (2-hydroxyethyl)(methyl)carbamate: Similar but with a methyl group instead of the benzyloxy group.
Properties
Molecular Formula |
C22H30N2O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
tert-butyl N-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C22H30N2O4/c1-16-13-17(2)23-20(27-15-18-9-7-6-8-10-18)19(16)14-24(11-12-25)21(26)28-22(3,4)5/h6-10,13,25H,11-12,14-15H2,1-5H3 |
InChI Key |
KEHSVWYNVALOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CN(CCO)C(=O)OC(C)(C)C)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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